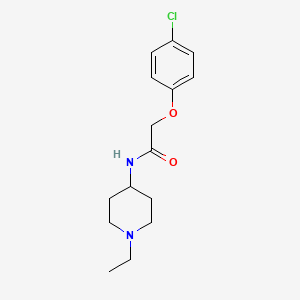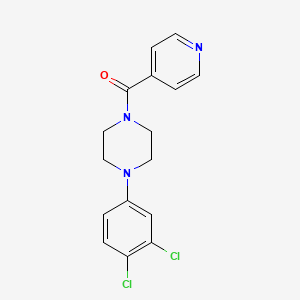![molecular formula C19H25N5O3S B4627595 2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4627595.png)
2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide
Descripción general
Descripción
The compound belongs to a class of chemicals that exhibit a broad range of pharmacological and biological activities. These activities are mainly due to their complex chemical structure, which allows for versatile interactions with biological targets. The interest in this compound and its derivatives stems from their potential in various applications, including antimicrobial and antifungal treatments, as well as their role in chemical synthesis for developing new therapeutic agents.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions that start from basic organic acids or esters, progressing through hydrazides and thiols, and finally to the target compound through condensation and substitution reactions. Typically, the synthesis involves the use of reagents such as N,N-dimethylformamide (DMF) and sodium hydride (NaH) in the presence of suitable catalysts to promote the formation of the desired chemical bonds (Gul et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, often determined by crystallography or spectroscopic methods like IR, NMR, and mass spectrometry, reveals the spatial arrangement of atoms within the compound and the configuration of its functional groups. These analyses are crucial for understanding the compound’s reactivity and its interaction with biological targets. For instance, the planarity of the triazoline ring or the conformation of morpholine rings can significantly influence the compound's biological activity and stability (Karczmarzyk et al., 2012).
Chemical Reactions and Properties
The compound and its derivatives participate in various chemical reactions, including hydroxymethylation and cyclization, which are essential for modifying its structure and enhancing its biological activity. These reactions can lead to the formation of novel compounds with potent antimicrobial and antifungal properties (Krishnaraj & Muthusubramanian, 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are vital for the compound's application in drug formulation and delivery. These properties are influenced by the compound’s molecular structure and can affect its bioavailability and therapeutic efficacy.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, determine the compound's potential as a therapeutic agent. The presence of functional groups like the triazole ring and morpholine moiety plays a significant role in its mechanism of action, including inhibition of microbial growth or interaction with specific receptors in the body.
- Gul et al. (2017) on the synthesis and biological activity of 2,5-disubstituted 1,3,4-oxadiazole compounds (source).
- Karczmarzyk et al. (2012) on the molecular structure of ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate (source).
- Krishnaraj & Muthusubramanian (2012) on chemoselective hydroxymethylation leading to novel thiomorpholin-3-ones (source).
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Properties
The derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, including compounds with similar structures to the specified chemical, have been identified as potent antifungal agents. These derivatives exhibit fungicidal activity against various Candida species and show broad antifungal in vitro activity against a range of fungal species, including molds and dermatophytes. Such compounds have been optimized for plasmatic stability while retaining their antifungal efficacy, indicating their potential for therapeutic applications against fungal infections (Bardiot et al., 2015). Furthermore, a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been synthesized and shown to possess variable antimicrobial activity against selected microbial species, highlighting the therapeutic potential of such derivatives in combating microbial infections (Gul et al., 2017).
Chemical and Structural Insights
The study of the crystal structures of related compounds, such as (oxothiazolidin-2-ylidene)acetamides, has provided insights into the chemical and structural characteristics of this class of compounds. These studies are crucial for understanding the interactions at the molecular level that contribute to their biological activities and could inform the design of new drugs with improved efficacy and safety profiles (Galushchinskiy et al., 2017).
Enzyme Inhibition and Molecular Docking Studies
Further research into derivatives of 1,2,4-triazole, which share structural similarities with the chemical , has demonstrated their potential as enzyme inhibitors. These studies have included the synthesis of novel compounds and their evaluation for enzyme inhibitory activity against targets such as acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase enzymes. Molecular docking studies have supported the potential of these compounds as bioactive molecules, suggesting their utility in the development of new therapeutics for diseases where enzyme modulation is beneficial (Riaz et al., 2020).
Propiedades
IUPAC Name |
2-[4-ethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-3-24-16(12-17(25)20-15-7-5-4-6-14(15)2)21-22-19(24)28-13-18(26)23-8-10-27-11-9-23/h4-7H,3,8-13H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTUDAWXWHXYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCOCC2)CC(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4627517.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4627524.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B4627527.png)
![N-{2-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4627554.png)
![3-(anilinosulfonyl)-4-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4627555.png)
![3-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4627556.png)

![1-{[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4627564.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4627567.png)
![4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide](/img/structure/B4627580.png)
![diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4627585.png)

![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4627591.png)
